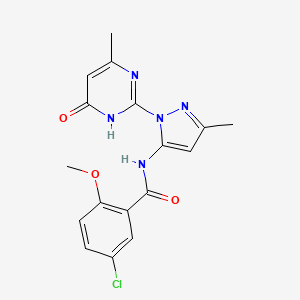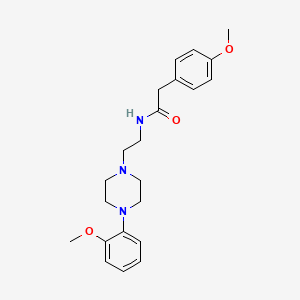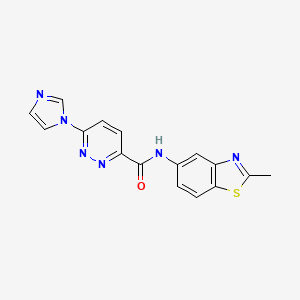![molecular formula C20H16N2O B2905689 [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-67-2](/img/structure/B2905689.png)
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a complex organic compound that features a pyrazole ring substituted with a naphthyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multicomponent reactions. One common method involves the condensation of 2-naphthol with aromatic aldehydes and hydrazines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted pyrazoles, naphthalenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with various molecular targets. For instance, it acts as an antioxidant by scavenging free radicals and inhibiting oxidative enzymes like 15-lipoxygenase . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
[3-(2-naphthyl)-1-phenyl-1H-pyrazole]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is unique due to its combination of a hydroxyl group with a naphthyl and phenyl-substituted pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVAKWCQWOCSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)

![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide](/img/structure/B2905615.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)


![2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2905620.png)
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905622.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2905625.png)

